(2-Amino-6-chloro-3-fluorophenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-amino-6-chloro-3-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUQPQBAEKQKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profile of 2 Amino 6 Chloro 3 Fluorophenyl Methanol
Reactions Involving the Hydroxymethyl Group
The primary alcohol functionality, the hydroxymethyl group (-CH₂OH), is a versatile site for chemical modification, primarily through oxidation and reduction reactions.
Oxidation Reactions to Carbonyl Derivatives
The oxidation of the hydroxymethyl group in (2-Amino-6-chloro-3-fluorophenyl)methanol can yield the corresponding aldehyde, 2-amino-6-chloro-3-fluorobenzaldehyde. This transformation is a common and crucial step in the synthesis of various heterocyclic compounds and other complex organic molecules. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often being critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the other functional groups present in the molecule.
Chemoselective oxidation of 2-aminobenzyl alcohols to their corresponding aldehydes can be achieved under mild conditions. nih.gov For instance, a catalyst system comprising copper(I) iodide (CuI), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and 4-(dimethylamino)pyridine (DMAP) in acetonitrile (B52724) under an oxygen atmosphere has been shown to be effective for the selective oxidation of various substituted 2-aminobenzyl alcohols. nih.gov This method is advantageous as it often proceeds with high yields and avoids the formation of over-oxidized byproducts. nih.gov
The reaction conditions for the oxidation of aminobenzyl alcohols can be summarized in the following table:
| Oxidizing System | Substrate | Product | Yield (%) | Reference |
| CuI/TEMPO/DMAP/O₂ | 2-Aminobenzyl alcohol | 2-Aminobenzaldehyde | 88 | nih.gov |
| CuI/TEMPO/DMAP/O₂ | (2-Amino-5-methylphenyl)methanol | 2-Amino-5-methylbenzaldehyde | Excellent | nih.gov |
| CuI/TEMPO/DMAP/O₂ | Halogen-substituted aminobenzyl alcohols | Corresponding amino aldehydes | Good to Excellent | nih.gov |
Reductions to Alkyl Derivatives
The hydroxymethyl group can be reduced to a methyl group, converting this compound into 2-amino-6-chloro-3-fluoro-toluene. This transformation represents a deoxygenation reaction. A common two-step method for the reduction of alcohols involves dehydration to an alkene followed by catalytic hydrogenation. youtube.com However, this method is not applicable to benzyl (B1604629) alcohols as it would require the formation of an unstable exocyclic double bond.
A more direct method for the reduction of benzyl alcohols involves the use of a tosylate intermediate. The alcohol is first converted to its tosylate ester by reaction with tosyl chloride in the presence of a base like pyridine (B92270). The resulting tosylate is a good leaving group and can be displaced by a hydride ion from a reducing agent such as lithium aluminum hydride (LiAlH₄) in an Sₙ2 reaction to yield the corresponding alkyl derivative. youtube.com This method is advantageous as it avoids the formation of carbocation intermediates and thus prevents potential rearrangements. youtube.com
The general scheme for this reduction is as follows:
Tosylation: Ar-CH₂OH + TsCl → Ar-CH₂OTs
Reduction: Ar-CH₂OTs + LiAlH₄ → Ar-CH₃
This process would be expected to be effective for this compound, yielding 2-amino-6-chloro-3-fluorotoluene.
Transformations of the Amino Group
The primary amino group (-NH₂) is a key functional group that imparts nucleophilic character to the molecule and provides a handle for various derivatization reactions.
Nucleophilic Reactivity
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. This nucleophilicity allows this compound to participate in reactions where it attacks electrophilic centers. For instance, anilines are known to react with haloaromatic compounds in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov
The amino group of this compound can react with various electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary or tertiary amines, respectively. The reactivity of the amino group is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing chloro and fluoro groups can decrease the nucleophilicity of the amino group to some extent.
Derivatization via Amine Functionality
The primary amino group is a prime site for chemical derivatization to modify the properties of the molecule. Derivatization is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships or to impart desired physical or chemical characteristics. mdpi.com
Common derivatization reactions for primary amines include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(2-chloro-3-fluoro-6-(hydroxymethyl)phenyl)acetamide.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although this can sometimes be challenging to control and may lead to mixtures of products.
Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be used in a variety of subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of functional groups.
These derivatization reactions allow for the introduction of diverse functionalities, which can significantly alter the biological activity and physicochemical properties of the parent molecule.
Reactivity of the Haloarene Moiety
The aromatic ring of this compound is substituted with a chlorine and a fluorine atom. These halogen atoms can potentially be displaced via nucleophilic aromatic substitution (SₙAr) reactions, especially when the ring is activated by strongly electron-withdrawing groups. The relative reactivity of the halogens in SₙAr reactions typically follows the order F > Cl > Br > I, as fluorine is the most electronegative and thus polarizes the C-F bond to the greatest extent, making the carbon atom more susceptible to nucleophilic attack.
However, the presence of the activating amino group ortho to the chlorine atom and meta to the fluorine atom complicates the prediction of regioselectivity. The outcome of a nucleophilic substitution on this haloarene moiety would depend on the nature of the nucleophile, the reaction conditions, and the relative activating/deactivating effects of the substituents on the ring. In general, SₙAr reactions are facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, there are no strong nitro or cyano groups to highly activate the ring towards SₙAr. Therefore, forcing conditions (high temperature, strong nucleophile) might be required to effect a substitution on the haloarene core.
Nucleophilic Aromatic Substitution Reactions3.3.2. Coupling Reactions3.4. Mechanistic Studies of Reactions Involving (2-Amino-6-chloro-3-fluorophenyl)methanol3.4.1. Elucidation of Reaction Pathways and Intermediates3.4.2. Investigation of Catalytic Systems and Reaction Conditions
Without dedicated studies on the reactivity and reaction mechanisms of this specific compound, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy. Further research and publication in the field of synthetic organic chemistry would be necessary to provide the information required to construct the requested article.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
Proton NMR analysis of (2-Amino-6-chloro-3-fluorophenyl)methanol, conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the different protons in the molecule. The aromatic region of the spectrum shows two doublets, characteristic of the protons on the substituted benzene (B151609) ring. A triplet is observed for the hydroxyl proton of the methanol (B129727) group, and a singlet corresponds to the methylene (B1212753) protons. The broad singlet is indicative of the amine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.05 | d | 1H | Aromatic CH |
| 6.81 | d | 1H | Aromatic CH |
| 5.25 | t | 1H | OH |
| 5.18 | s (br) | 2H | NH₂ |
| 4.43 | s | 2H | CH₂ |
This data is based on analysis in DMSO-d₆.
Detailed experimental data for the ¹³C NMR analysis of this compound is not widely available in the surveyed scientific literature. This analysis would be expected to show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups (amino, chloro, fluoro, and hydroxymethyl) and their positions on the aromatic ring.
Specific experimental data for the ¹⁹F NMR analysis of this compound has not been reported in readily accessible literature. A ¹⁹F NMR spectrum would provide valuable information, showing a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring, and its coupling with neighboring protons would further confirm the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
For this compound, mass spectrometry confirms the expected molecular weight. The analysis typically shows a peak corresponding to the protonated molecule [M+H]⁺.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 176.03 | 176.2 |
While specific LC-MS or UPLC-MS studies detailing the retention time and full analytical method for this compound are not extensively documented in public literature, these techniques are instrumental in assessing the purity of the compound and confirming its molecular weight in complex mixtures.
Electrospray ionization is a soft ionization technique commonly used for the mass analysis of polar molecules. The observation of the protonated molecule [M+H]⁺ at m/z 176.2 strongly suggests that ESI was the ionization method used for the analysis of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For "this compound," the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features. Although a specific, published spectrum for this compound is not readily accessible, the expected vibrational frequencies can be predicted based on known data for similar structures.
Key functional groups and their anticipated IR absorption regions include the amino (-NH₂), hydroxyl (-OH), carbon-halogen (C-Cl, C-F), and aromatic ring (C=C) vibrations. The presence of both amino and hydroxyl groups would likely lead to broad absorption bands in the high-frequency region of the spectrum due to hydrogen bonding.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3200-3600 (Broad) | Stretching |
| N-H (Amine) | 3300-3500 (Medium) | Stretching |
| C-H (Aromatic) | 3000-3100 (Weak) | Stretching |
| C=C (Aromatic) | 1450-1600 (Medium) | Stretching |
| C-O (Alcohol) | 1050-1250 (Strong) | Stretching |
| C-N (Amine) | 1250-1350 (Medium) | Stretching |
| C-Cl (Chloro) | 600-800 (Strong) | Stretching |
| C-F (Fluoro) | 1000-1400 (Strong) | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of "this compound" in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to show absorption maxima (λmax) characteristic of a substituted benzene ring.
The amino, chloro, and fluoro substituents on the phenyl ring will influence the position and intensity of these absorption bands. Typically, substituted benzenes exhibit two primary absorption bands, the E-band and the B-band, arising from π → π* transitions. The presence of the auxochromic amino group is expected to cause a bathochromic (red) shift of these bands to longer wavelengths.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Transition | Predicted Wavelength (λmax) | Solvent |
| π → π* (E-band) | ~210-240 nm | Ethanol/Methanol |
| π → π* (B-band) | ~270-300 nm | Ethanol/Methanol |
Elemental Analysis
Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For "this compound," with the molecular formula C₇H₇ClFNO, the theoretical elemental composition can be calculated based on its atomic weights. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's identity and purity.
Table 3: Elemental Analysis Data for this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 47.88 |
| Hydrogen | H | 4.02 |
| Chlorine | Cl | 20.19 |
| Fluorine | F | 10.82 |
| Nitrogen | N | 7.98 |
| Oxygen | O | 9.11 |
Chromatographic and Separation Techniques
Chromatographic methods are essential for assessing the purity of "this compound" and for its purification from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method would be suitable for analyzing the purity of "this compound." In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key identifier, and the peak area in the chromatogram would be proportional to its concentration, allowing for quantitative purity assessment.
Table 4: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Column Chromatography for Purification
For the purification of "this compound" on a preparative scale, column chromatography is a standard and effective method. This technique separates compounds based on their differential adsorption to a stationary phase packed in a column. For a moderately polar compound like this, a normal-phase setup is commonly used, with a polar adsorbent like silica (B1680970) gel as the stationary phase and a mixture of nonpolar and moderately polar organic solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. By carefully selecting the solvent system, the target compound can be effectively separated from impurities.
Table 5: Typical Column Chromatography Parameters for Purification
| Parameter | Description |
| Stationary Phase | Silica gel (e.g., 60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane |
| Loading Method | Dry or wet loading of the crude sample |
| Fraction Collection | Based on Thin-Layer Chromatography (TLC) monitoring |
Structural Elucidation and Intermolecular Interaction Studies
Crystal Structure Determination via X-ray Diffraction
There is no published data available from X-ray diffraction studies for (2-Amino-6-chloro-3-fluorophenyl)methanol. This critical experimental technique provides precise information on the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and unit cell parameters. Without such a study, the definitive solid-state structure of this compound remains undetermined.
Hirshfeld Surface Analysis for Intermolecular Interactions
A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on the availability of crystal structure data. As no crystallographic information for this compound has been reported, a Hirshfeld surface analysis has not been performed. Consequently, a quantitative breakdown of the intermolecular contacts, such as hydrogen bonding and van der Waals forces, is not available.
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While computational methods can be employed to predict the stable conformers of a molecule, no specific computational or experimental studies detailing the conformational preferences of this compound have been published. Such an analysis would provide valuable insights into the molecule's flexibility and shape, which are crucial for understanding its chemical behavior.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science for calculating molecular properties.
Geometry Optimization Studies
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process involves finding the coordinates on the potential energy surface where the net forces on each atom are zero. For (2-Amino-6-chloro-3-fluorophenyl)methanol, this analysis would yield precise bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its structural parameters.
Frontier Molecular Orbital (FMO) Theory Analysis
FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are critical for predicting chemical reactivity and electronic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. Calculating these energies for this compound would indicate its tendency to donate or accept electrons in chemical reactions.
HOMO-LUMO Energy Gaps
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.
Molecular Electrostatic Potential (MEP) Surface Analysis
An MEP surface map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP analysis would reveal the sites most susceptible to electrophilic and nucleophilic attack, providing insights into its intermolecular interactions. Typically, red and yellow colors indicate negative potential (electron-rich areas), while blue indicates positive potential (electron-deficient areas).
Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness)
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Calculating these descriptors for this compound would provide a quantitative measure of its stability and reactivity profile.
Ab-Initio Calculations
Ab-initio calculations, which are based on the principles of quantum mechanics, offer a rigorous approach to studying the molecular and electronic structure of chemical compounds. These methods solve the Schrödinger equation without empirical parameters, providing highly accurate results. For molecules structurally related to this compound, such as substituted benzyl (B1604629) alcohols and anilines, ab-initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), often combined with Density Functional Theory (DFT), have been employed to investigate various properties.
One area of focus has been the conformational analysis and the influence of substituents on the molecular geometry and hydrogen bonding capabilities. For instance, studies on fluorinated benzyl alcohol derivatives have utilized both MP2 and DFT methods to explore their conformational properties and hydrogen-bond acidity. researchgate.net It has been found that ortho-fluorination can increase the hydrogen-bond acidity of the hydroxyl group. researchgate.net
Furthermore, ab-initio calculations have been instrumental in understanding the vibrational spectra of related compounds. A combined experimental and theoretical study on 3-aminobenzyl alcohol used ab-initio HF and DFT (B3LYP) methods with a 6-311+G(d,p) basis set to calculate equilibrium geometry, harmonic vibrational frequencies, and infrared and Raman scattering activities. nih.gov The theoretically predicted vibrational wavenumbers showed excellent agreement with the experimental FT-IR and FT-Raman spectra, allowing for a detailed interpretation of the vibrational modes. nih.gov
The effects of substituents on the binding energies of benzyl alcohol-water clusters have also been investigated using ab-initio methods. These studies provide insights into how electron-withdrawing (like fluorine and chlorine) and electron-donating (like the amino group) substituents influence intermolecular interactions, which is critical for understanding the behavior of these compounds in biological and chemical systems. koreascience.kriaea.org For para-substituted clusters, inductive effects are dominant, while for ortho-substituted clusters, direct involvement of the substituting group and resulting geometric changes in the hydrogen bond are more significant. koreascience.kriaea.org
Table 1: Theoretical Vibrational Frequencies of 3-Aminobenzyl Alcohol
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, B3LYP/6-311+G(d,p)) | Experimental Wavenumber (cm⁻¹, FT-IR) | Experimental Wavenumber (cm⁻¹, FT-Raman) |
|---|---|---|---|
| OH stretch | 3645 | 3385 | - |
| NH₂ asymmetric stretch | 3450 | 3445 | 3446 |
| NH₂ symmetric stretch | 3365 | 3355 | 3356 |
| CH₂ asymmetric stretch | 3065 | 3060 | 3062 |
| CH₂ symmetric stretch | 2950 | 2945 | 2948 |
| Aromatic CH stretch | 3040-3080 | 3030-3070 | 3032-3075 |
Data sourced from a study on 3-aminobenzyl alcohol, a structurally related compound. nih.gov
Computational Modeling for Reaction Mechanism Elucidation
Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights into transition states, reaction intermediates, and potential energy surfaces. For compounds analogous to this compound, computational studies have shed light on their reactivity and transformation pathways.
Density Functional Theory (DFT) is a widely used method for modeling reaction mechanisms due to its balance of computational cost and accuracy. For example, the reaction mechanism of fluoroarenes with Mg-Mg bonds has been investigated using a combined experimental and DFT approach, revealing a concerted SNAr-like pathway. nih.gov Such studies are relevant for understanding the reactivity of the fluorinated and chlorinated aromatic ring in this compound.
In the context of aniline (B41778) derivatives, computational modeling has been used to explore reaction mechanisms such as difluoroalkylation. acs.org These studies propose radical chain mechanisms initiated by the formation of an electron-donor-acceptor (EDA) complex, which is identified through UV-vis absorption spectra and supported by computational calculations. acs.org The elucidation of such mechanisms is crucial for developing new synthetic methodologies.
Furthermore, computational modeling has been applied to understand the reactions of anilines with radicals. For instance, the reaction mechanism between 4-methyl aniline and hydroxyl radicals was studied using the M06-2X and CCSD(T) methods. mdpi.com The calculations revealed that hydrogen abstraction from the amino group is a key pathway, leading to the formation of specific products. mdpi.com This type of analysis can help predict the metabolic pathways and degradation products of aminobenzyl alcohol derivatives.
The transformation of tertiary benzyl alcohols into vicinal halo-substituted derivatives using N-halosuccinimides has also been investigated, with a plausible reaction pathway proposed based on experimental observations. mdpi.comresearchgate.net While not a purely computational study, such research provides the foundation for future theoretical investigations to model the reaction intermediates and transition states involved in the halogenation of benzyl alcohols.
Table 2: Proposed Intermediates in the Difluoroalkylation of Anilines
| Step | Intermediate/Transition State | Description |
|---|---|---|
| 1 | EDA Complex Formation | Aniline and a fluorinated reagent form an electron-donor-acceptor complex in the ground state. |
| 2 | Single Electron Transfer (SET) | Photoirradiation induces a single electron transfer, generating a fluorinated radical and a cationic radical species. |
| 3 | Radical Addition | The aniline reacts with the fluorinated radical to yield a new radical species. |
| 4 | Reduction and Oxidation | The resulting radical species reduces the fluorinated reagent, leading to the oxidized product. |
| 5 | Deprotonation | A base abstracts a proton to yield the final difluoroalkylated aniline. |
Based on a proposed mechanism for the difluoroalkylation of anilines. acs.org
Applications of 2 Amino 6 Chloro 3 Fluorophenyl Methanol As a Synthetic Intermediate
Utilization in the Synthesis of Complex Organic Molecules
The strategic placement of amino and hydroxymethyl functional groups in an ortho position makes (2-Amino-6-chloro-3-fluorophenyl)methanol a key precursor for constructing fused heterocyclic systems, which are core components of many complex organic molecules. Its utility is particularly evident in reactions that form multiple bonds in a single sequence, often catalyzed by transition metals.
One of the primary applications of this compound and its analogs, (2-aminophenyl)methanols, is in the synthesis of quinazolines. nih.govresearchgate.net Various metal-catalyzed methods, including those using copper, iridium, and nickel, facilitate the construction of the quinazoline (B50416) ring system. organic-chemistry.orgnih.gov For instance, efficient copper-catalyzed cascade reactions can couple (2-aminophenyl)methanols with aldehydes to generate a wide array of 2-substituted quinazolines. organic-chemistry.org Similarly, iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions with amides or nitriles offer an atom-economical route to these heterocycles. organic-chemistry.org These methods demonstrate how the simple backbone of this compound can be transformed into significantly more complex structures with potential applications in medicinal chemistry.
Multicomponent reactions (MCRs) further highlight the compound's role in building molecular complexity efficiently. nih.govfrontiersin.org MCRs, which combine three or more reactants in a single operation, are highly valued for their convergence and efficiency. orgchemres.orgscispace.com (2-Aminophenyl)methanol derivatives can participate in one-pot tandem reactions, for example with aldehydes and a nitrogen source like ammonium (B1175870) chloride, to form highly substituted quinazolines. nih.gov This approach allows for the rapid generation of diverse molecular libraries from a common intermediate.
Role as a Building Block for Substituted Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal building block for a range of substituted heterocyclic systems. The amino and hydroxymethyl groups can react sequentially or in a concerted manner with various reagents to form fused rings. This reactivity is fundamental to its role in constructing key heterocyclic scaffolds like quinazolines and pyrido[2,3-d]pyrimidines.
The synthesis of quinazolines from (2-aminophenyl)methanol precursors is a well-established strategy. organic-chemistry.orgnih.gov This transformation typically involves the reaction of the amino group with a one-carbon (C1) source and subsequent cyclization. The hydroxymethyl group often undergoes in-situ oxidation to an aldehyde, which then participates in the ring closure. Catalytic systems, such as those based on manganese(I), can achieve this through an acceptorless dehydrogenative coupling with primary amides or nitriles. nih.gov
Beyond quinazolines, this intermediate is also implicated in the synthesis of other important heterocyclic cores like pyrido[2,3-d]pyrimidines. nih.govrsc.org These structures are of significant interest in medicinal chemistry, with derivatives showing potent activity as kinase inhibitors. nih.govrsc.orgnih.gov The synthesis of these systems often involves the construction of a pyridine (B92270) ring fused to a pre-existing pyrimidine, or vice versa, where an ortho-amino substituted precursor is essential. jocpr.com
Below is a table summarizing heterocyclic systems that can be synthesized using (2-aminophenyl)methanol derivatives as building blocks.
| Heterocyclic System | Synthetic Approach | Reagents / Catalysts |
| Quinazolines | Acceptorless Dehydrogenative Coupling | Aldehydes, Amides, or Nitriles; Catalysts: Cu, Ir, Mn, Ni, Co |
| One-Pot Tandem Multicomponent Reaction | Aldehydes, Ammonium Salt; Catalysts: CuCl | |
| Molecular Iodine-Catalyzed Amination | Benzylamines, I₂, O₂ (as oxidant) | |
| Pyrido[2,3-d]pyrimidines | Intramolecular Heterocyclization | Acylation/Thioacylation of o-aminonicotinonitrile derivatives |
| Multicomponent Condensation | Aldehydes, Malononitrile, Aminopyrimidines | |
| Benzoxazoles | Acceptorless Dehydrogenative Coupling | Primary Alcohols; Ru-based heterogeneous catalyst |
This table presents general synthetic strategies for these heterocyclic classes, for which this compound is a suitable starting building block.
Strategies for Derivatization to Introduce Diverse Functionalities
The functional groups of this compound—the primary amine and the primary alcohol—are prime sites for derivatization, allowing for the introduction of a wide array of chemical moieties. libretexts.org These modifications can be used to build more complex molecules, alter solubility, or attach pharmacophores.
Derivatization of the Amino Group: The primary amino group is a versatile handle for chemical modification. It can readily undergo:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines. acs.org
Diazotization: Conversion to a diazonium salt, which can then be substituted with various nucleophiles.
Derivatization of the Hydroxymethyl Group: The primary alcohol functionality can be transformed through several common reactions:
Oxidation: Conversion to an aldehyde or a carboxylic acid, depending on the reagents and conditions. This is a key step in many cyclization reactions to form heterocycles like quinazolines. nih.govnih.gov
Esterification: Reaction with carboxylic acids or their derivatives to form esters. researchgate.netscirp.org
Etherification: Conversion into ethers through reactions like the Williamson ether synthesis.
Halogenation: Replacement of the hydroxyl group with a halogen (e.g., chlorine or bromine) to create a more reactive intermediate for nucleophilic substitution.
These derivatization strategies are often the first steps in a longer synthetic sequence. For example, in the synthesis of complex heterocyclic systems, the initial compound is derivatized in situ as part of a catalytic cycle or a one-pot reaction, showcasing the seamless integration of functional group manipulation and scaffold construction. organic-chemistry.orgnih.gov
Contribution to the Development of Novel Molecular Scaffolds
The primary contribution of this compound to the development of novel molecular scaffolds lies in its ability to provide efficient access to privileged heterocyclic cores that are decorated with specific, functionality-enhancing substituents. nih.govmdpi.com The chloro and fluoro groups on the phenyl ring are particularly significant in medicinal chemistry, as they can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.
By serving as a key intermediate for quinazolines and pyrido[2,3-d]pyrimidines, this compound facilitates the exploration of chemical space around these important scaffolds. nih.govnih.gov
Quinazoline Scaffold: Quinazoline derivatives are known to possess a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The ability to synthesize substituted quinazolines from this intermediate allows chemists to develop new chemical entities for drug discovery programs.
Pyrido[2,3-d]pyrimidine Scaffold: This scaffold is found in a number of potent kinase inhibitors. nih.govrsc.org For example, derivatives of this class have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The availability of intermediates like this compound is crucial for synthesizing libraries of these compounds to optimize potency and selectivity.
In essence, this compound is not just a passive precursor but an active contributor to innovation in molecular design. It provides a structurally optimized starting point that combines a versatile reactive core with desirable peripheral functionality, thereby accelerating the development of novel and potentially therapeutic molecular scaffolds.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic proton splitting patterns and confirm substituent positions. Fluorine-19 NMR detects fluorination efficiency .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 189.57 g/mol) .
- X-ray Crystallography : Single-crystal diffraction using SHELXL (for refinement) resolves 3D structure and hydrogen-bonding networks. Pre-screening for crystal quality is critical .
How can researchers resolve contradictions between experimental spectral data and computational modeling results for this compound?
Advanced Research Question
Discrepancies often arise from solvent effects, impurities, or conformational flexibility. Methodological steps include:
Cross-Validation : Compare experimental NMR shifts with DFT calculations (e.g., B3LYP/6-311G**) in implicit solvent models (e.g., PCM for methanol) .
Purity Analysis : Use HPLC (C18 column, methanol/water gradient) to rule out impurities affecting spectral peaks .
Crystallographic Confirmation : Resolve ambiguities (e.g., tautomerism) via X-ray structures refined with SHELXL .
What strategies optimize the compound’s solubility and stability in biological assays?
Advanced Research Question
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility. For aqueous buffers, use co-solvents (≤10% methanol) to prevent precipitation .
- pH Adjustment : Maintain pH 7–8 (phosphate buffer) to stabilize the amino group and minimize degradation.
- Lyophilization : Store as a lyophilized powder at -20°C under inert gas (N₂) to prevent oxidation .
What safety protocols are essential when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of aerosols .
- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via hazardous chemical protocols .
How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
- Steric Effects : The chloro and fluoro groups at positions 6 and 3 create steric hindrance, limiting accessibility for Pd-catalyzed couplings. Use bulky ligands (e.g., XPhos) to improve yields .
- Electronic Effects : Electron-withdrawing fluorine enhances electrophilicity at the para position, favoring Suzuki-Miyaura couplings with aryl boronic acids .
How can researchers validate the absence of isomeric byproducts during synthesis?
Advanced Research Question
Chromatographic Separation : Use reverse-phase HPLC (C18 column, methanol/water = 70:30) to isolate isomers .
2D NMR : NOESY or COSY spectra identify spatial correlations unique to the desired isomer .
Melting Point Analysis : Compare experimental values (e.g., 120–122°C) with literature to confirm purity .
What analytical workflows address discrepancies in crystallographic vs. spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
